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molecular formula C7H5BrCl2 B1517809 4-Bromo-1-chloro-2-(chloromethyl)benzene CAS No. 928758-19-4

4-Bromo-1-chloro-2-(chloromethyl)benzene

Cat. No. B1517809
M. Wt: 239.92 g/mol
InChI Key: XEFCTCLLJDRHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858587B2

Procedure details

A solution of 4-bromo-1-chloro-2-hydroxymethyl-benzene (40.0 g) and thionyl chloride (60 mL) in dichloromethane (150 mL) is stirred at 45-50° C. for 5 h. Then the solvent and the excess reagent is removed in vacuo.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([CH2:9]O)[CH:3]=1.S(Cl)([Cl:13])=O>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([CH2:9][Cl:13])[CH:3]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)CO
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent and the excess reagent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)Cl)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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